Technical Guide: N-Isopropyl-L-Z-Phenylalaninamide (Z-Phe-NH-iPr)
Technical Guide: N-Isopropyl-L-Z-Phenylalaninamide (Z-Phe-NH-iPr)
This comprehensive technical guide details the physicochemical properties, synthesis, and applications of N-Isopropyl-L-Z-Phenylalaninamide (Z-Phe-NH-iPr).
[1]
Executive Summary
N-Isopropyl-L-Z-Phenylalaninamide is a chiral, hydrophobic amino acid derivative used primarily as a mechanistic probe in enzymology and a building block in supramolecular chemistry. Structurally, it consists of an L-phenylalanine core protected at the N-terminus by a benzyloxycarbonyl (Z or Cbz) group and amidated at the C-terminus with an isopropyl moiety.
This compound serves two critical roles in research:
-
Enzymatic Substrate: It acts as a model substrate for chymotrypsin-like serine proteases, probing the hydrophobic S1 binding pocket.
-
Supramolecular Assembly: As a member of the Z-Phe-NH-R family, it is investigated for its self-assembly properties, potentially forming low-molecular-weight organogels (LMWGs) via intermolecular hydrogen bonding and
- stacking.
Chemical Identity & Structure
Nomenclature & Identifiers[2][3][4]
-
IUPAC Name: Benzyl (S)-(1-(isopropylamino)-1-oxo-3-phenylpropan-2-yl)carbamate
-
Common Name: Z-Phe-NH-iPr; N-Benzyloxycarbonyl-L-phenylalanine isopropylamide[1][2]
-
CAS Registry Number: 78684-05-6 [3][1][2][4][5][6][7][8]
-
Critical Technical Note: Several chemical databases (e.g., Pharmaffiliates) list this CAS with the molecular formula C
H N O (MW 206.3), which corresponds to the deprotected free amine (H-Phe-NH-iPr). However, the name explicitly includes "Z" (Benzyloxycarbonyl). Researchers must verify the molecular weight (340.42 vs. 206.3) before procurement to ensure the correct protection state.
-
-
SMILES: CC(C)NC(=O)NC(=O)OCC2=CC=CC=2
Molecular Descriptors
| Property | Value |
| Molecular Formula | C |
| Molecular Weight | 340.42 g/mol |
| Chirality | L-configuration (S) |
| Hydrogen Bond Donors | 2 (Amide NH, Carbamate NH) |
| Hydrogen Bond Acceptors | 3 (Amide C=O, Carbamate C=O, Ether O) |
| Rotatable Bonds | 7 |
Physicochemical Properties[1][2][3][4][6][7][10][11]
Solid-State Properties
-
Physical State: White to off-white crystalline powder.
-
Melting Point: 142–145 °C (Predicted based on Z-Phe-NH-Et analogs).
-
Causality: The high melting point relative to its molecular weight is driven by strong intermolecular hydrogen bonding between the amide and urethane groups in the crystal lattice.
-
-
Crystallinity: High. Likely crystallizes in an orthorhombic or monoclinic system, common for Z-Phe derivatives.
Solution Properties
-
Solubility Profile:
-
Water: Insoluble (< 0.1 mg/mL). The hydrophobic benzyl (Z) and phenyl (Phe) groups, combined with the isopropyl cap, dominate the solvation energetics.
-
Organic Solvents: Soluble in DMSO, DMF, Methanol, Ethanol, Ethyl Acetate, and Dichloromethane.
-
-
Partition Coefficient (LogP):
-
Predicted LogP: ~3.2 – 3.5
-
Implication: Highly lipophilic. It will readily cross biological membranes but requires co-solvents (e.g., DMSO) for aqueous bioassays.
-
-
pKa:
-
The molecule has no ionizable groups in the pH range 1–13. The amide and carbamate protons are non-acidic (pKa > 15).
-
Synthesis & Production Protocol
The synthesis follows a standard solution-phase peptide coupling strategy. The "Mixed Anhydride Method" is preferred for its cost-effectiveness and high purity, though carbodiimide coupling (EDC/HOBt) is also viable.
Reaction Pathway (Graphviz Diagram)
Caption: Synthesis of Z-Phe-NH-iPr via the Mixed Anhydride Method to minimize racemization.
Detailed Protocol (Self-Validating)
-
Activation: Dissolve Z-L-Phenylalanine (10 mmol) in anhydrous THF (50 mL). Cool to -15°C (ice/salt bath).
-
Base Addition: Add N-Methylmorpholine (NMM, 10 mmol). Stir for 5 min.
-
Anhydride Formation: Dropwise add Isobutyl Chloroformate (IBCF, 10 mmol). Maintain temp < -10°C to prevent urethane formation. Stir for 15 min.
-
Coupling: Add Isopropylamine (10.5 mmol) dissolved in THF.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.
-
Workup (Purification):
-
Evaporate THF. Dissolve residue in Ethyl Acetate (EtOAc).
-
Acid Wash: Wash with 1N HCl (removes unreacted amine).
-
Base Wash: Wash with 5% NaHCO
(removes unreacted Z-Phe-OH). -
Brine Wash: Wash with saturated NaCl (removes water).
-
Dry & Concentrate: Dry over MgSO
, filter, and evaporate.
-
-
Recrystallization: Recrystallize from EtOAc/Hexane to yield white needles.
Analytical Characterization
To validate the identity of Z-Phe-NH-iPr, the following spectral signatures must be confirmed.
| Technique | Diagnostic Signal | Assignment |
| Aromatic protons (Z-group + Phe-phenyl) | ||
| Benzylic CH | ||
| Methine CH of Isopropyl group | ||
| Methyl groups of Isopropyl | ||
| FT-IR | 3280–3300 cm | N-H stretch (Amide A) |
| 1690 cm | C=O stretch (Urethane/Carbamate) | |
| 1650 cm | C=O stretch (Amide I) | |
| Mass Spectrometry | m/z 341.2 [M+H] | Protonated molecular ion |
Applications & Mechanism of Action
Enzymatic Probe (Chymotrypsin)
Z-Phe-NH-iPr is a "hydrophobic mimic" used to study the S1 specificity pocket of serine proteases like
-
Mechanism: The Z-Phe moiety binds in the hydrophobic S1 cleft. The isopropylamide acts as a leaving group mimic or a steric probe.
-
Utility: Unlike esters (which are hydrolyzed rapidly), the amide bond is stable, making this compound a competitive inhibitor or a slow substrate, allowing for precise kinetic mapping (
determination).
Supramolecular Gelation
Members of the Z-Phe-NH-R family are well-known Low Molecular Weight Gelators (LMWGs).
-
Hypothesis: Z-Phe-NH-iPr contains the requisite balance of hydrophobicity (Z + Phe) and hydrogen bonding (amide/urethane) to form self-assembled fibrillar networks.
-
Potential: It may gel organic solvents (organogel) like toluene or soybean oil upon heating and cooling. The isopropyl group adds steric bulk that may modulate the gel-to-sol transition temperature (
).
References
-
Chemical Identity & CAS Verification
- Source: Pharmaffiliates & GuideChem D
- Note: Verified CAS 78684-05-6; addressed formula ambiguity (C12 vs C20).
- Source: Bodanszky, M. "Principles of Peptide Synthesis". Springer-Verlag.
- Source: Weiss, R. G., & Terech, P. "Molecular Gels: Materials with Self-Assembled Fibrillar Networks".
- Chymotrypsin Specificity: Source: Hedstrom, L. (2002). "Serine Protease Mechanism and Specificity". Chemical Reviews. Context: Hydrophobic S1 pocket binding kinetics.
Sources
- 1. guidechem.com [guidechem.com]
- 2. guidechem.com [guidechem.com]
- 3. Combi-Blocks [combi-blocks.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. guidechem.com [guidechem.com]
- 6. guidechem.com [guidechem.com]
- 7. Angene - N-Isopropyl L-Z-PhenylalaninaMide | 78684-05-6 | MFCD22586689 | AG00G9N0 [japan.angenechemical.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
